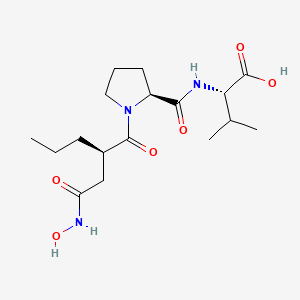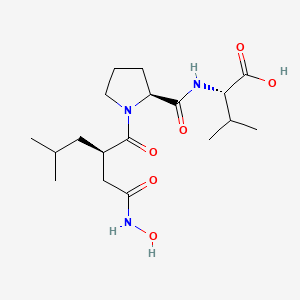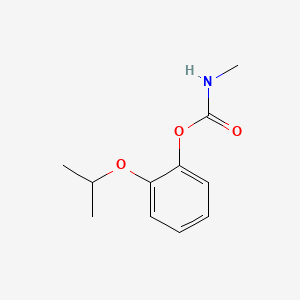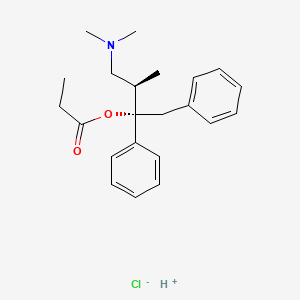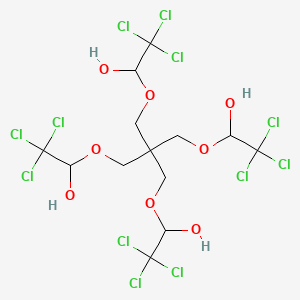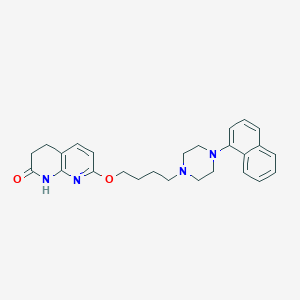
Proscillaridin
Vue d'ensemble
Description
Proscillaridin is a cardiac glycoside derived from plants of the genus Scilla and in Drimia maritima (Scilla maritima) . It has been suggested to have potential cytotoxic and anticancer properties, based on evidence of the drug potently disrupting topoisomerase I and II activity at nanomolar drug concentrations and triggering cell death and blocking cell proliferation of glioblastoma cell lines .
Molecular Structure Analysis
Proscillaridin A has a molecular formula of C30H42O8 and a molecular weight of 530.6 g/mol . Its IUPAC name is 5- [14-hydroxy-10,13-dimethyl-3- (3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta [a]phenanthren-17-yl]pyran-2-one .Chemical Reactions Analysis
Proscillaridin A has been found to significantly enhance TRAIL-induced cell death in cancer cells . It upregulates TRAIL receptor expression while downregulating the levels of the anti-cell death molecules .Applications De Recherche Scientifique
Cancer Treatment: Enhancing TRAIL-Induced Cell Death
Proscillaridin A has been found to sensitize human colon cancer cells to TRAIL-induced cell death . TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) is a cytotoxic cytokine that induces cancer cell death by binding to TRAIL receptors . Proscillaridin A was identified as the most effective TRAIL sensitizer in colon cancer cells, enhancing TRAIL-induced cell death in both TRAIL-sensitive and -resistant colon cancer cells .
Overcoming TRAIL Resistance in Cancer Cells
Proscillaridin A has been shown to overcome the issue of many cancer cells acquiring resistance to TRAIL-induced cell death . It upregulates TRAIL receptor expression, while downregulating the levels of the anti-cell death molecules, cellular FADD-like IL-1β converting enzyme-like inhibitor protein and Mcl1, in a cell type-dependent manner .
Targeting MYC Overexpressing Leukemia Cells
Proscillaridin A specifically targets MYC overexpressing leukemia cells and leukemia stem cells by causing MYC degradation, epigenetic reprogramming, and leukemia differentiation through loss of lysine acetylation . This suggests that Proscillaridin A could be repurposed in MYC overexpressing leukemia .
Inducing Leukemia Differentiation
Proscillaridin A induces leukemia differentiation even after drug removal . It causes a significant loss of lysine acetylation in histone H3 (at lysine 9, 14, 18, and 27) and in non-histone proteins such as MYC itself, MYC target proteins, and a series of histone acetylation regulators .
Targeting Heart Failure
Proscillaridin A is a cardiac glycoside and is approved for the treatment of heart failure as a Na+/K+ pump inhibitor . Its repurposing in oncology is currently being investigated in preclinical and clinical studies .
Global Loss of Lysine Acetylation
Proscillaridin A induces a global loss of lysine acetylation, correlating with the rapid downregulation of histone acetyltransferases . This loss of acetylation is associated with the onset of leukemia differentiation .
Orientations Futures
Proscillaridin A has shown promise as a potential anticancer agent, particularly in enhancing the efficacy of TRAIL therapeutics . Future studies are required to elucidate the detailed molecular mechanisms underlying its regulation of TRAIL-induced cell death . As shown in this and other studies, Proscillaridin A affects diverse cellular processes, such as transcription and protein degradation .
Mécanisme D'action
Mode of Action
Proscillaridin inhibits the sodium-potassium ATPase pump, leading to an increase in the intracellular concentration of sodium and, consequently, calcium ions . This disruption of ion balance affects various cellular processes. Furthermore, Proscillaridin potently disrupts the activity of topoisomerases, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Pharmacokinetics
Proscillaridin has low biological availability when given orally, and it is extensively metabolized in the body . The plasma concentration of Proscillaridin decreases rapidly after administration, suggesting a rapid initial distribution of the glycoside to the tissues . The use of an enteric-coated Proscillaridin preparation has been shown to result in higher plasma levels, suggesting the possibility of inactivation of the glycoside by acid gastric juice .
Result of Action
Proscillaridin’s action results in potent cytotoxic and anticancer properties. It has been shown to trigger cell death and block cell proliferation of glioblastoma cell lines . In addition, Proscillaridin has been found to enhance TRAIL-induced cell death in colon cancer cells . It upregulates TRAIL receptor expression while downregulating the levels of anti-cell death molecules .
Action Environment
The action of Proscillaridin can be influenced by various environmental factors. For instance, the pH of the stomach can affect the bioavailability of Proscillaridin, with acid gastric juice potentially inactivating the glycoside . Furthermore, the presence of other drugs or substances can interact with Proscillaridin, potentially affecting its action, efficacy, and stability .
Propriétés
IUPAC Name |
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19-,20+,21-,22+,24-,25+,26+,27-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJFUXQJGHEQK-ALRJYLEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023532 | |
| Record name | Proscillaridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Proscillaridin | |
CAS RN |
466-06-8 | |
| Record name | Proscillaridin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=466-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proscillaridin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proscillaridin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13307 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proscillaridin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proscillaridin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSCILLARIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC6BL281EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





